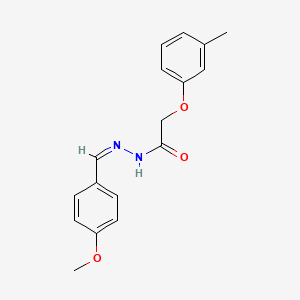

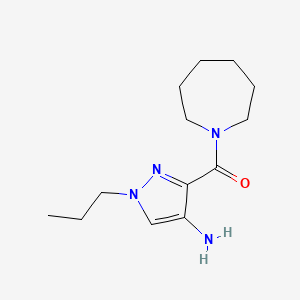

![molecular formula C16H11F3N2O3 B2875260 N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034566-83-9](/img/structure/B2875260.png)

N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-trifluoromethyl compounds has been extensively studied. The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging . A common strategy involves the use of silver-mediated oxidative trifluoromethylation .Molecular Structure Analysis

The molecular structure of N-trifluoromethyl compounds plays a crucial role in their properties and applications. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The reactions of these compounds can be influenced by factors such as the presence of other functional groups and the reaction conditions .Physical And Chemical Properties Analysis

Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability . These properties make N-trifluoromethyl compounds valuable targets in medicinal chemistry .Scientific Research Applications

Organic Synthesis Intermediates

N-([2,3’-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide: serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of these compounds . This is crucial for the development of new pharmaceuticals and agrochemicals where fluorine’s small size and high electronegativity can improve metabolic stability and bioavailability.

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is common in drug design. The presence of both a furan ring and a trifluoromethyl group can be exploited to create novel compounds with potential therapeutic effects. For instance, modifications of this compound could lead to the development of new inhibitors or receptor modulators .

Fluorine Chemistry

As a fluorinated compound, it can be used in the study of C–F bond activation and fluorination reactions. The trifluoromethyl group is a common moiety in fluorine chemistry, and its reactivity can be harnessed for introducing fluorine into other molecules, which is a key step in the synthesis of many fluorinated pharmaceuticals .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .

Biochemical Pathways

NNMT is involved in nicotinate and nicotinamide metabolism . It affects a biochemical mechanism known as a futile cycle, which plays a role in metabolic regulation . By interacting with NNMT, the compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The trifluoromethyl group, which is part of the compound, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group could influence the compound’s bioavailability.

Result of Action

Given its potential interaction with nnmt, it could influence the methylation potential and degradation of nicotinamide, which could have various downstream effects, potentially influencing the progression of diseases where nnmt is implicated .

properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O3/c17-16(18,19)14-4-1-10(7-20-14)15(22)21-8-12-2-3-13(24-12)11-5-6-23-9-11/h1-7,9H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCQDIHWQZSWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

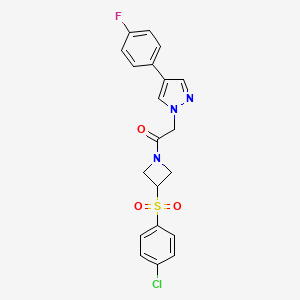

![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)

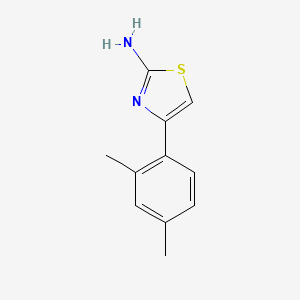

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)

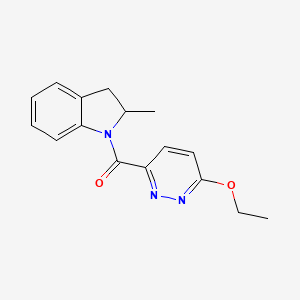

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)